

NMR Characterization Guide: Fmoc-D-Aph(D-Hor)-OH

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Compound of Interest

Compound Name: *Fmoc-D-Aph(D-Hor)-OH*

CAS No.: 2504148-17-6

Cat. No.: B8124559

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Executive Summary

Fmoc-D-Aph(D-Hor)-OH (Fmoc-4-amino-D-phenylalanine-D-hydroorotyl amide) is the critical non-canonical amino acid scaffold used in the synthesis of GnRH antagonists, most notably Degarelix (Firmagon). The purity of this intermediate—specifically its stereochemical integrity and the regiochemistry of the hydroorotic moiety—directly dictates the yield and immunogenicity profile of the final API.


This guide provides a technical framework for the NMR characterization of **Fmoc-D-Aph(D-Hor)-OH**. Unlike standard amino acids, this molecule contains three distinct magnetic domains: the lipophilic Fmoc protecting group, the aromatic phenylalanine core, and the polar, heterocyclic hydroorotic acid (Hor) side chain. We compare its spectral fingerprint against critical impurities (stereoisomers and incomplete synthesis precursors) to establish a self-validating release protocol.

Structural Logic & Domain Analysis

To interpret the NMR data accurately, we must deconstruct the molecule into its magnetically distinct environments.

Molecular Connectivity Map

The following diagram illustrates the three domains and their connectivity, highlighting the critical amide linkage that serves as the primary diagnostic signal.



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Figure 1: Magnetic domain segmentation of **Fmoc-D-Aph(D-Hor)-OH**.

Experimental Protocol

Standard chloroform (

) is unsuitable due to the poor solubility of the polar Hor moiety. DMSO-

is the mandatory solvent for characterization to prevent aggregation and ensure resolution of exchangeable amide protons.

Sample Preparation

- Mass: Weigh 10–15 mg of the dried solid.
- Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).
 - Note: If water peaks interfere with the 3.3 ppm region, use a sealed ampoule of dry DMSO-

- Tube: Use a high-precision 5mm NMR tube (500 MHz rating or higher).

Acquisition Parameters (Recommended)

- Frequency: 400 MHz minimum (600 MHz preferred for diastereomer separation).
- Temperature: 298 K (25°C).
- Pulse Sequence:
 - zg30 (Standard 1H)
 - cosy (H-H correlation for Hor ring assignment)
 - hsqc (C-H correlation to resolve overlapping aliphatic signals)

Spectral Characterization & Assignment^{[1][2][3]} 1H NMR Chemical Shift Data (DMSO-)

The following table synthesizes data from Degarelix intermediate analysis and standard fragment shifts.



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Comparative Analysis: Target vs. Alternatives

The primary challenge is distinguishing the product from the starting material (Fmoc-D-Aph-OH) and the diastereomeric impurity (L-Aph or L-Hor contamination).



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Technical Insight: The most reliable method to quantify the diastereomeric impurity (L,D isomer) is not ¹H NMR, but Chiral HPLC. However, in high-field NMR (600 MHz+), the diastereomers often show split signals for the Hor-CH (4.1 ppm) and the Anilide NH due to the different magnetic environments created by the mismatch in chirality.

Diagnostic Workflow (Decision Tree)

Use this logic flow to validate your synthesis product.



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Figure 2: NMR-based Quality Control Decision Matrix.

Advanced Validation: 2D NMR

For regulatory filings (IND/NDA), 1D proton data is insufficient. You must establish connectivity using 2D methods.

- COSY (Correlation Spectroscopy): Use this to map the Hor ring spin system.
 - The methine proton at ~4.1 ppm (Hor-CH) must show a cross-peak with the methylene protons at ~2.6-2.9 ppm. This confirms the intact hydrorotic ring structure.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Use to deconvolute the 4.1–4.4 ppm region where the Fmoc-CH, Backbone -CH, and Hor-CH often overlap. HSQC spreads these signals into the carbon dimension, allowing precise integration.

References

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